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Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237 Get Quote

Role: Intermediate for Halogenated Aniline Synthesis & Drug Discovery CAS: 5493-71-0

Synonyms: 2-Chloro-4-nitrophenetole; 3-Chloro-4-ethoxynitrobenzene

Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene serves as a strategic "gateway" molecule in organic

synthesis. Its primary utility lies in its reduction to 3-chloro-4-ethoxyaniline, a moiety that

imparts lipophilicity and metabolic stability to downstream active pharmaceutical ingredients

(APIs) and agrochemicals.

Unlike simple nitrobenzenes, the presence of the ortho-chlorine and para-ethoxy group creates

a unique steric and electronic environment. This substitution pattern is highly valued in

Structure-Activity Relationship (SAR) studies for:

Agrochemicals: Benzoylurea chitin synthesis inhibitors (e.g., Lufenuron analogs).

Oncology: Tubulin polymerization inhibitors (Combretastatin A-4 mimics).

Immunology: Sphingosine-1-phosphate (S1P1) receptor agonists.
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Property Specification

Molecular Formula C₈H₈ClNO₃

Molecular Weight 201.61 g/mol

CAS Number 5493-71-0

Appearance Pale yellow to yellow crystalline solid

Melting Point 56–60 °C

Boiling Point ~283 °C (at 760 mmHg)

Solubility
Soluble in DCM, EtOAc, Ethanol; Insoluble in

water

Reactivity
Susceptible to reduction (-NO₂ → -NH₂);

Electrophilic aromatic substitution

Synthetic Pathways
Two primary routes exist for the synthesis of this compound. The choice depends on raw

material availability and scale.

Method A: Nucleophilic Aromatic Substitution (Industrial
Route)
This method utilizes 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene) as the starting

material. The nitro group activates the para-chlorine (position 4) towards nucleophilic attack,

while the meta-chlorine (position 3) remains intact.

Mechanism: SNAr (Addition-Elimination)

Regioselectivity: >95% substitution at C4 due to para-activation by the nitro group.

Protocol:

Preparation: Dissolve 1.0 eq of 3,4-dichloronitrobenzene in absolute ethanol.
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Nucleophile Generation: Separately, prepare a solution of sodium ethoxide (1.1 eq) by

dissolving sodium metal in absolute ethanol.

Reaction: Add the ethoxide solution dropwise to the nitrobenzene solution at 0–5 °C to

control the exotherm.

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Concentrate ethanol, dilute with water, and filter the precipitated yellow solid.

Recrystallize from ethanol/water.

Method B: Alkylation of Phenols (Lab Scale / High
Purity)
This route starts with 2-chloro-4-nitrophenol, utilizing a Williamson ether synthesis. It avoids

regioselectivity issues entirely.

Protocol:

Dissolution: Dissolve 2-chloro-4-nitrophenol (1.0 eq) in DMF.

Deprotonation: Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.

Alkylation: Add Ethyl Bromide or Ethyl Iodide (1.2 eq) dropwise.

Heating: Heat to 60 °C for 4–6 hours.

Workup: Pour into ice water. The product precipitates as a solid.[1] Filter and wash with cold

water.

Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the two synthesis routes and the critical downstream reduction

to the aniline derivative.
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Caption: Convergent synthesis pathways leading to the target nitrobenzene and its

downstream divergence into pharmaceutical and agrochemical scaffolds.

Downstream Applications & Drug Development
The primary value of 2-chloro-1-ethoxy-4-nitrobenzene is its conversion to 3-chloro-4-

ethoxyaniline (CAS 5211-02-9). This aniline is a "privileged structure" in medicinal chemistry.

A. Agrochemicals (Benzoylureas)
The 3-chloro-4-alkoxy motif is prevalent in benzoylurea insecticides, which function as chitin

synthesis inhibitors.

Relevance: While Lufenuron typically contains a polyfluorinated ether, the ethoxy-analog is a

critical reference standard and intermediate for next-generation analogs designed to

modulate lipophilicity (LogP) and soil half-life.

Chemistry: The aniline is reacted with 2,6-difluorobenzoyl isocyanate to form the urea bridge.

B. Oncology (Tubulin Inhibitors)
Research by Romagnoli et al. has identified the 3-chloro-4-ethoxyphenyl moiety as a potent

pharmacophore in the design of Combretastatin A-4 (CA-4) analogues.

Mechanism: These compounds bind to the colchicine site of tubulin, disrupting microtubule

dynamics and causing vascular collapse in tumors.

Potency: Derivatives incorporating this specific chloro-ethoxy substitution pattern have

shown IC₅₀ values in the nanomolar range against various cancer cell lines, often

outperforming the natural product CA-4 in metabolic stability.
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C. Immunology (S1P1 Agonists)
In the search for Multiple Sclerosis treatments, the 3-chloro-4-ethoxyphenyl group has been

utilized in the "tail" region of Sphingosine-1-phosphate (S1P1) receptor agonists. The chloro

group provides steric bulk that locks the conformation, while the ethoxy group engages in

hydrophobic interactions within the receptor pocket.

Safety & Handling (HSE)
Hazards: Like most nitroaromatics, this compound is harmful if swallowed (Acute Tox. 4) and

causes skin/eye irritation.

Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not

distill the crude nitro product to dryness without DSC (Differential Scanning Calorimetry)

testing.

Sensitization: The downstream aniline (3-chloro-4-ethoxyaniline) is a potential skin sensitizer

and should be handled in a fume hood with nitrile gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring
of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-
Hydroxylation [gavinpublishers.com]

2. sfera.unife.it [sfera.unife.it]

To cite this document: BenchChem. [Technical Whitepaper: 2-Chloro-1-ethoxy-4-
nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602237#2-chloro-1-ethoxy-4-nitrobenzene-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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